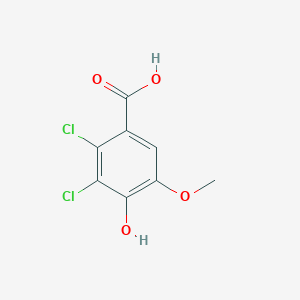

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

2,3-dichloro-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUZBDHQOOFIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910763 | |

| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108544-97-4 | |

| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid: A Proposed Pathway and Technical Analysis

Executive Summary

This technical guide addresses the synthesis of 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid, a polysubstituted aromatic molecule with potential applications in pharmaceutical and materials science research. A review of the scientific literature reveals no established, direct synthetic protocol for this specific compound. The unique 1,2,3,4,5-substitution pattern presents significant synthetic challenges, primarily due to steric hindrance and conflicting electronic influences of the functional groups. This document provides an in-depth analysis of these challenges and proposes a novel, multi-step synthetic pathway. The proposed route begins with the commercially available precursor, 2,3-dichlorophenol, and employs a logical sequence of regioselective reactions, including carboxylation, nitration, reduction, and diazotization, to construct the target molecule. Each step is discussed with mechanistic rationale, detailed experimental protocols derived from analogous transformations, and an expert assessment of potential side reactions and optimization strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to navigate the synthesis of complex, sterically hindered aromatic compounds.

Introduction: The Synthetic Conundrum

The synthesis of multi-substituted benzene rings is a cornerstone of organic chemistry, pivotal to the creation of novel pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, represents a significant synthetic challenge. Its structure is characterized by a dense arrangement of five substituents on the aromatic ring, including adjacent chlorine atoms and three oxygen-containing functional groups.

The primary difficulties arise from:

-

Steric Hindrance: The proximity of the chloro, hydroxyl, and carboxyl groups creates a sterically crowded environment, which can impede reagent access and lower reaction yields.

-

Regiochemical Control: The directing effects of the substituents are often in conflict. For instance, the powerful ortho-, para-directing influence of a hydroxyl group competes with the meta-directing nature of a carboxyl group and the deactivating, ortho-, para-directing effects of halogens. Achieving selective substitution at the desired positions requires a carefully orchestrated synthetic strategy.

Standard electrophilic aromatic substitution reactions on a simple precursor are unlikely to yield the desired product with any reasonable selectivity. Therefore, a more nuanced, multi-step approach is necessary, where functional groups are introduced sequentially to control the regiochemical outcome.

Proposed Multi-Step Synthetic Pathway

Due to the lack of a documented method, we propose a theoretical four-step synthesis commencing from 2,3-dichlorophenol. This strategy aims to establish the challenging 2,3-dichloro pattern first and then systematically build the remaining functionality around the ring.

Overall Synthetic Workflow

The proposed pathway involves the sequential introduction of the carboxyl, nitro (as a precursor to the methoxy group), and finally the methoxy group itself onto the 2,3-dichlorophenol scaffold.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Scientific Rationale

The following sections provide detailed methodologies for each proposed step. The protocols are based on established procedures for analogous transformations reported in the literature.

Step 1: Carboxylation of 2,3-Dichlorophenol

-

Objective: To introduce a carboxyl group para to the hydroxyl group, forming the benzoic acid backbone.

-

Methodology: A Reimer-Tiemann reaction provides a viable method for the ortho- and para-carboxylation of phenols. While the Kolbe-Schmitt reaction is an alternative, the Reimer-Tiemann reaction using carbon tetrachloride can directly yield the carboxylic acid. A patented procedure for the synthesis of the intermediate 2,3-dichloro-4-hydroxy-benzoic acid confirms the feasibility of this approach[1].

-

Protocol:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-dichlorophenol (1 eq.) in an aqueous solution of sodium hydroxide (4-5 eq.).

-

Heat the solution to 60-70 °C with vigorous stirring.

-

Slowly add carbon tetrachloride (1.5-2.0 eq.) to the reaction mixture over 1-2 hours.

-

Maintain the reaction at reflux for 4-6 hours until the consumption of the starting material is confirmed by TLC analysis.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Filter the crude solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-dichloro-4-hydroxybenzoic acid.

-

-

Expertise & Trustworthiness: The hydroxyl group activates the ring for electrophilic attack, and under thermodynamic control, the bulky carboxyl group is directed to the sterically less hindered para position. The use of a strong base is crucial for forming the phenoxide ion, which is the active nucleophile. Monitoring the reaction is essential to prevent the formation of undesired byproducts.

Step 2: Regioselective Nitration

-

Objective: To introduce a nitro group at the C5 position, which will later be converted into the target methoxy group.

-

Methodology: The nitration of the substituted benzoic acid must be performed under controlled conditions to ensure regioselectivity. The powerful activating and ortho-, para-directing effect of the C4-hydroxyl group is the dominant electronic factor. It will strongly direct the incoming electrophile (NO₂⁺) to the C3 and C5 positions. Since C3 is already occupied by a chlorine atom, nitration is expected to occur selectively at C5. This is a common strategy in the synthesis of substituted nitrobenzoic acids[2].

-

Protocol:

-

To a flask cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid.

-

Slowly add 2,3-dichloro-4-hydroxybenzoic acid (1 eq.) in portions, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid over 1 hour, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at this temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting yellow solid, wash extensively with cold water until the washings are neutral, and dry under vacuum to yield 2,3-dichloro-4-hydroxy-5-nitrobenzoic acid.

-

-

Expertise & Trustworthiness: Low-temperature control is critical to prevent over-nitration and oxidative side reactions[3]. The strong acidic medium is necessary to generate the nitronium ion (NO₂⁺) electrophile. The predicted regioselectivity is high due to the overwhelming directing effect of the hydroxyl group.

Step 3: Reduction of the Nitro Group

-

Objective: To convert the nitro group at C5 into an amino group, which will serve as a handle for the subsequent introduction of the methoxy group.

-

Methodology: The reduction of an aromatic nitro group to an amine is a robust and high-yielding transformation. Several methods are effective, including catalytic hydrogenation (H₂/Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/CH₃COOH)[4][5]. Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.

-

Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 2,3-dichloro-4-hydroxy-5-nitrobenzoic acid (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 5-amino-2,3-dichloro-4-hydroxybenzoic acid. The product may be used in the next step without further purification if purity is sufficient.

-

-

Expertise & Trustworthiness: This is a well-established and reliable reaction. The catalyst must be handled carefully as it can be pyrophoric. Complete removal of the catalyst is necessary to avoid interference in subsequent steps.

Step 4: Diazotization and Methoxylation

-

Objective: To convert the C5-amino group into the final C5-methoxy group.

-

Methodology: This is the most challenging step of the proposed synthesis. The standard method involves converting the amine to a diazonium salt, which is then displaced. While the conversion of diazonium salts to hydroxyl groups (by warming in water) or halogens (Sandmeyer reaction) is common, their conversion to methoxy ethers is less frequent and can result in lower yields[6][7]. The reaction involves the decomposition of the diazonium salt in methanol, often requiring heat.

-

Protocol:

-

Suspend the crude 5-amino-2,3-dichloro-4-hydroxybenzoic acid (1 eq.) in methanol in a reaction flask.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid to form the amine salt.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension while maintaining the temperature below 5 °C. Stir for 30-45 minutes to ensure complete formation of the diazonium salt.

-

After diazotization is complete, slowly heat the reaction mixture to reflux and maintain for 1-2 hours. Nitrogen gas evolution will be observed as the diazonium salt decomposes.

-

Cool the reaction mixture and pour it into a larger volume of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude residue by column chromatography to isolate the final product, this compound.

-

-

Expertise & Trustworthiness: This step is mechanistically complex and prone to side reactions, including the formation of a phenol at C5 via reaction with residual water. Anhydrous conditions are preferable but difficult to achieve. The yield of this step is expected to be modest and will likely require significant optimization.

Data Summary

The following table summarizes the proposed reagents and conditions for the synthesis. Note that yields are predictive and would require experimental validation.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Predicted Yield |

| 1 | Carboxylation | NaOH, CCl₄ | Water | 60-100 | 4-6 | Moderate |

| 2 | Nitration | H₂SO₄, HNO₃ | H₂SO₄ | 0-5 | 2-3 | High |

| 3 | Reduction | H₂, 10% Pd/C | Ethanol | 25 | 4-8 | High |

| 4 | Methoxylation | H₂SO₄, NaNO₂, MeOH | Methanol | Reflux | 1-2 | Low-Moderate |

Conclusion

The synthesis of this compound is a non-trivial undertaking that underscores the complexities of advanced organic synthesis. While no direct method is currently published, this guide presents a logical and scientifically grounded pathway that leverages established chemical principles to navigate the challenges of steric hindrance and regiochemical control. The proposed four-step route, starting from 2,3-dichlorophenol, offers a plausible strategy for obtaining the target molecule. The final diazotization and methoxylation step is identified as the most critical and challenging, likely requiring extensive optimization to achieve viable yields. This in-depth guide provides the necessary theoretical framework and practical insights for researchers to embark on the synthesis of this complex and potentially valuable compound.

References

-

Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link][8]

-

Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link][6]

-

Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciSpace. [Link][7]

-

Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. [Link][9]

-

Google Patents. (n.d.). US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof. [1]

-

PrepChem. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link][2]

-

Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. [4]

-

Google Patents. (n.d.). UNITED STATES PATENT office - 2,100,242. [Link][5]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 7. scirp.org [scirp.org]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive, proposed synthetic pathway for 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid, a specialized halogenated aromatic organic compound. Recognizing the absence of a direct, established synthesis in current literature, this document outlines a rational, multi-step approach commencing from the readily available natural product, vanillic acid (4-hydroxy-3-methoxybenzoic acid). This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the laboratory-scale synthesis of this target molecule. Each step is detailed with mechanistic insights, procedural protocols, and key analytical considerations.

Introduction and Strategic Approach

The synthesis of polysubstituted aromatic compounds, particularly those with specific halogenation patterns, presents a significant challenge in organic chemistry due to issues of regioselectivity. This compound is a prime example of such a molecule, where the precise placement of two chlorine atoms, a hydroxyl group, a methoxy group, and a carboxylic acid on a benzene ring requires a carefully orchestrated synthetic strategy.

Given the substitution pattern of the target molecule, a logical and efficient approach is to begin with a precursor that already contains some of the desired functionalities. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an ideal starting material as it possesses the core hydroxy, methoxy, and carboxylic acid groups in a favorable arrangement. The primary challenge then becomes the selective introduction of two chlorine atoms at the C2 and C3 positions of the aromatic ring.

Direct chlorination of vanillic acid is expected to be complex, with the directing effects of the existing electron-donating groups (hydroxyl and methoxy) favoring substitution at other positions. Therefore, a multi-step pathway is proposed to achieve the desired regiochemistry. This guide will detail a proposed synthesis involving the protection of the carboxylic acid, followed by a directed chlorination and subsequent deprotection.

Proposed Synthesis Pathway

The proposed synthesis of this compound from vanillic acid is a three-step process designed to control the regioselectivity of the chlorination reaction. The overall workflow is depicted below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

Rationale: The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial for two primary reasons: firstly, it prevents potential side reactions of the acidic proton during the subsequent chlorination step. Secondly, the ester group is less deactivating than the carboxylic acid, which can be beneficial for the electrophilic aromatic substitution.

Reaction: Vanillic Acid + Methanol --(H₂SO₄)--> Methyl Vanillate + H₂O

Protocol:

-

To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl vanillate as a solid.

Step 2: Regioselective Chlorination of Methyl Vanillate

Rationale: This is the most critical step in the synthesis, where the regioselective introduction of two chlorine atoms is achieved. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent due to its milder nature compared to chlorine gas, which allows for better control of the reaction.[1] The directing effects of the hydroxyl and methoxy groups are expected to activate the positions ortho and para to them. However, with careful control of reaction conditions, dichlorination at the desired 2 and 3 positions can be favored.

Reaction: Methyl Vanillate + 2 NCS --(Acetonitrile)--> Methyl 2,3-dichloro-4-hydroxy-5-methoxybenzoate + 2 Succinimide

Protocol:

-

Dissolve methyl vanillate (1 equivalent) in acetonitrile (15 volumes).

-

Add N-Chlorosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

After the reaction is complete, quench with a saturated sodium thiosulfate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired dichlorinated product.

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

Rationale: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. This is a standard saponification reaction using a strong base like sodium hydroxide.

Reaction: Methyl 2,3-dichloro-4-hydroxy-5-methoxybenzoate + NaOH --(H₂O/MeOH)--> this compound Sodium Salt this compound Sodium Salt + HCl --> this compound + NaCl

Protocol:

-

Dissolve the purified methyl 2,3-dichloro-4-hydroxy-5-methoxybenzoate (1 equivalent) in a mixture of methanol and water (1:1).

-

Add a solution of sodium hydroxide (3 equivalents) in water.

-

Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid at 0 °C.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.

Data Summary and Characterization

The following table summarizes the expected key data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Expected) |

| Vanillic Acid | C₈H₈O₄ | 168.15 | 210-212 | ¹H NMR: Signals for aromatic protons, methoxy, hydroxyl, and carboxylic acid protons. |

| This compound | C₈H₆Cl₂O₄ | 253.04 | - | ¹H NMR: Aromatic proton singlet, methoxy singlet, hydroxyl and carboxylic acid singlets. ¹³C NMR: Signals for aromatic carbons, methoxy carbon, and carboxyl carbon. MS: Isotopic pattern for two chlorine atoms. |

Conclusion

This technical guide presents a logical and scientifically sound proposed pathway for the synthesis of this compound. By starting with the readily available vanillic acid and employing a three-step sequence of esterification, regioselective chlorination, and hydrolysis, this approach offers a viable route for obtaining this complex molecule. The provided protocols are based on established chemical principles and related transformations found in the scientific literature.[1][2][3] Further optimization of reaction conditions may be necessary to maximize yields and purity. This guide serves as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds.

References

- Benchchem. 2,5-Dichloro-3-hydroxybenzoic Acid|Research Chemical.

- Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.

- Canadian Science Publishing. THE OXIDATION OF SUBSTANCES RELATED TO VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIO.

- NIH. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.

- FAO AGRIS. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba.

- Innovations in 3,6-Dichloro-2-hydroxybenzoic Acid Synthesis and Application.

- THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS.

- Reddit. Chlorination of vanillin.

- ResearchGate. Chlorination of Vanillin and its mechanism.

- PubMed. Potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium.

- Semantic Scholar. Preparation of Substituted Vanillic Acids.

- PrepChem.com. Synthesis of 2,3-dichloro-4-methoxy-thiophenol.

- Google Patents. US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof.

- Google Patents. US3825593A - Carboxylation of phenols.

- Benchchem. An In-depth Technical Guide to 2,3-Dihydroxy-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.

- MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

An In-depth Technical Guide to the Starting Materials for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid

Introduction

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic compound of significant interest in the development of specialized chemical agents and pharmaceuticals. Its unique arrangement of chloro, hydroxyl, and methoxy functional groups on a benzoic acid core presents a distinct synthetic challenge. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for the preparation of this complex molecule, offering insights into the chemical logic underpinning each approach.

Core Synthetic Strategies and Starting Material Analysis

The synthesis of a polysubstituted benzene ring, such as that in this compound, requires careful consideration of the directing effects of the various functional groups.[1][2] The order of introduction of the chloro, hydroxyl, and methoxy groups, as well as the carboxylic acid moiety, is critical to achieving the desired isomer. The primary retrosynthetic disconnections lead to two main classes of starting materials: appropriately substituted phenols and benzoic acid derivatives.

Pathway 1: Synthesis from Substituted Phenols

A plausible and historically utilized approach involves the introduction of the carboxylic acid group onto a pre-functionalized phenolic ring. This strategy leverages the activating nature of the hydroxyl group to facilitate electrophilic substitution.

1.1. Starting Material: 2,3-Dichlorophenol

A direct route to a related intermediate, 2,3-dichloro-4-hydroxybenzoic acid, employs 2,3-dichlorophenol as the starting material.[3] This approach utilizes a Reimer-Tiemann reaction, which introduces a carboxyl group (via a dichloromethyl intermediate) ortho to the hydroxyl group.

Experimental Protocol: Reimer-Tiemann Carboxylation of 2,3-Dichlorophenol [3]

-

Reaction Setup: To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., aqueous alkali), add carbon tetrachloride.

-

Reaction Conditions: Heat the mixture under reflux. The reaction proceeds through the formation of a dichlorocarbene intermediate.

-

Work-up and Isolation: After completion of the reaction, the mixture is cooled and acidified to precipitate the 2,3-dichloro-4-hydroxybenzoic acid. The product is then isolated by filtration and can be purified by recrystallization.

-

Subsequent Methylation: The resulting 2,3-dichloro-4-hydroxybenzoic acid can then be selectively methylated on the hydroxyl group to yield the target molecule. This is typically achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[3]

Causality and Insights:

-

Regioselectivity: The Reimer-Tiemann reaction typically favors substitution at the ortho position to the hydroxyl group. In the case of 2,3-dichlorophenol, the 4-position is activated and sterically accessible, leading to the desired carboxylated product.

-

Limitations: The Reimer-Tiemann reaction can sometimes suffer from low yields and the formation of isomeric byproducts.[3] Careful optimization of reaction conditions is crucial.

Pathway 2: Synthesis from Substituted Benzoic Acids

An alternative and often more controlled approach begins with a benzoic acid derivative that already possesses some of the required functional groups. This strategy relies on the directing effects of the existing substituents to guide the subsequent chlorination and other modifications.

2.1. Starting Material: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)

Vanillic acid is a naturally occurring and readily available starting material, making it an economically attractive precursor.[4][5] The synthesis of the target molecule from vanillic acid involves the introduction of two chlorine atoms onto the aromatic ring. Vanillic acid is an oxidized form of vanillin and serves as an intermediate in the production of vanillin from ferulic acid.[4]

Experimental Protocol: Dichlorination of Vanillic Acid

-

Chlorinating Agent: A variety of chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a suitable solvent and potentially a Lewis acid catalyst.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the chlorination and to minimize the formation of over-chlorinated byproducts.

-

Work-up and Isolation: The reaction mixture is quenched, and the product is isolated. Purification is often achieved through recrystallization to separate the desired 2,3-dichloro isomer from other potential isomers.

Causality and Insights:

-

Directing Effects: The hydroxyl and methoxy groups of vanillic acid are ortho, para-directing and activating. The carboxylic acid group is meta-directing and deactivating. The interplay of these directing effects will influence the position of chlorination. The positions ortho and para to the activating hydroxyl and methoxy groups are favored.

-

Challenges: Achieving the desired 2,3-dichloro substitution pattern can be challenging due to the strong activating nature of the ring, which can lead to a mixture of chlorinated products. The precise control of stoichiometry and reaction conditions is critical.

2.2. Starting Material: Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)

Syringic acid, another naturally occurring phenolic acid, presents an interesting alternative starting material.[6][7] It is structurally related to the target molecule but possesses an additional methoxy group.

Synthetic Strategy from Syringic Acid:

-

Chlorination: The initial step would involve the chlorination of the syringic acid ring. The two methoxy groups and the hydroxyl group are strongly activating and will direct the incoming electrophiles.

-

Selective Demethylation: A key and challenging step in this pathway would be the selective demethylation of the methoxy group at the 3-position. This would require a reagent that can differentiate between the two methoxy groups, which is synthetically difficult to achieve with high selectivity.

Causality and Insights:

-

Symmetry and Reactivity: The symmetrical nature of the two methoxy groups in syringic acid makes selective functionalization at one of these positions challenging.[8]

-

Feasibility: While conceptually possible, this route is likely to be less efficient and more complex than starting from vanillic acid or a dichlorinated phenol due to the difficulty of selective demethylation.

Data Summary and Comparison

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 2,3-Dichlorophenol | Reimer-Tiemann Carboxylation, Methylation | Direct introduction of the dichloro pattern. | Potentially low yields in the carboxylation step; handling of toxic reagents.[3] |

| Vanillic Acid | Dichlorination | Readily available and inexpensive natural product.[4][5] | Potential for isomeric mixtures during chlorination; requires careful control. |

| Syringic Acid | Chlorination, Selective Demethylation | Natural product precursor.[6][7] | Difficult to achieve selective demethylation; likely a multi-step and lower-yielding route. |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic strategies discussed.

Caption: Synthetic route from 2,3-Dichlorophenol.

Caption: Synthetic route from Vanillic Acid.

Conclusion

The selection of an optimal starting material for the synthesis of this compound is a critical decision that balances factors of availability, cost, and synthetic efficiency. While a route commencing from 2,3-dichlorophenol offers a direct approach to establishing the dichloro substitution pattern, it may be hampered by the yields of the carboxylation step. The use of vanillic acid as a precursor is highly attractive due to its natural abundance and low cost, though careful control of the chlorination step is necessary to manage regioselectivity. The pathway from syringic acid, while mechanistically plausible, introduces significant challenges related to selective demethylation, rendering it a less practical choice for large-scale synthesis. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and the rationale behind the choice of starting materials is essential for the successful and efficient production of this valuable chemical entity.

References

-

Wikipedia. Vanillic acid. [Link]

- Google Patents.

-

MDPI. Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Save My Exams. Synthetic routes | OCR A-Level Chemistry. [Link]

- Google Patents.

-

American Chemical Society. Syringic acid. [Link]

-

Technische Universität Braunschweig. 4. Biogenesis of Benzoic Acids as Precursors. [Link]

-

Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]

-

Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

PubMed. Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. [Link]

-

Frontiers. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. [Link]

-

PubMed. Theoretical and Experimental Studies of the Antioxidant and Antinitrosant Activity of Syringic Acid. [Link]

-

PMC. Role of syringic acid in enhancing growth, photosynthesis, and antioxidant defense in lettuce exposed to arsenic stress. [Link]

Sources

- 1. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof - Google Patents [patents.google.com]

- 4. Vanillic acid - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. acs.org [acs.org]

- 7. Role of syringic acid in enhancing growth, photosynthesis, and antioxidant defense in lettuce exposed to arsenic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]

chemical properties of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a halogenated derivative of the vanillic acid scaffold. As a member of the substituted benzoic acid family, this compound holds potential for investigation in medicinal chemistry and materials science, where halogenation is a key strategy for modulating physicochemical and biological properties. This document details the compound's physicochemical characteristics, proposes a viable synthetic pathway, and outlines its comprehensive analytical characterization through modern spectroscopic techniques. Furthermore, it explores the molecule's chemical reactivity and discusses its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a structurally complex aromatic molecule. Its properties are derived from the interplay of its constituent functional groups: a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and two chlorine atoms on the benzene ring. While experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on closely related analogues.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₆Cl₂O₄ | Calculated |

| Molecular Weight | 237.04 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | Expected to be an off-white to light-yellow crystalline solid. | Analogy to related chlorinated phenolic acids.[1] |

| Melting Point | Expected to be significantly elevated (>200 °C) due to strong intermolecular hydrogen bonding and dipole-dipole interactions. | Analogy to dichlorinated hydroxybenzoic acids.[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. | The carboxylic acid and hydroxyl groups promote solubility in polar solvents, a common trait for this class of compounds.[3][4] |

| Acidity (pKa) | Expected to be lower (more acidic) than vanillic acid due to the electron-withdrawing inductive effect of the two chlorine atoms. | The chlorine atoms stabilize the carboxylate anion, increasing the acidity. |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be envisioned starting from a readily available natural precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The key transformation is the selective chlorination of the aromatic ring.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct approach involves the electrophilic chlorination of vanillic acid. The hydroxyl and methoxy groups are activating and ortho-, para-directing. However, to achieve the 2,3-dichloro substitution pattern, a multi-step process or a less common starting material might be necessary in practice. A plausible laboratory-scale synthesis would involve controlled chlorination. N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose, offering milder reaction conditions and better selectivity compared to chlorine gas.

The reaction mechanism proceeds via a standard electrophilic aromatic substitution pathway. The electron-rich aromatic ring of the vanillic acid derivative attacks the electrophilic chlorine source. The resulting arenium ion intermediate is stabilized by resonance, and subsequent deprotonation restores aromaticity, yielding the chlorinated product. Directing chlorination specifically to the 2 and 3 positions is challenging and may require protecting groups or starting from a precursor that biases substitution to these positions.

Experimental Protocol: Synthesis via Chlorination

This protocol is a generalized procedure based on established methods for chlorinating phenolic compounds and should be optimized for this specific substrate.

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the starting benzoic acid derivative (e.g., a precursor that would lead to the desired product) in a suitable inert solvent such as N,N-Dimethylformamide (DMF) or acetic acid.

-

Reagent Addition: Slowly add 2.2 equivalents of N-Chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature. The use of a slight excess of the chlorinating agent ensures the reaction proceeds to completion.

-

Reaction: Heat the reaction mixture to 60-70°C and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[5]

-

Workup: Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water to remove any residual DMF and succinimide, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product.

-

Validation: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound via electrophilic chlorination.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the aromatic ring.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H | -COOH | ~11.0 - 13.0 | The acidic proton of the carboxylic acid is typically a broad singlet, highly deshielded.[6] |

| Aromatic H (C6-H) | ~7.5 - 7.8 | A single aromatic proton remains, appearing as a singlet. Its chemical shift is downfield due to the anisotropic effect of the carbonyl and the deshielding effects of adjacent chlorine and methoxy groups. | |

| -OCH₃ | ~3.9 - 4.1 | The methoxy protons appear as a singlet. | |

| -OH | ~5.0 - 6.0 | The phenolic hydroxyl proton signal is a broad singlet, and its position can vary with concentration and solvent. | |

| ¹³C | -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid. |

| Aromatic C-Cl (C2, C3) | ~120 - 130 | Carbons directly attached to chlorine atoms are significantly shifted. | |

| Aromatic C-OH (C4) | ~145 - 155 | The carbon bearing the hydroxyl group is shifted downfield. | |

| Aromatic C-OCH₃ (C5) | ~140 - 150 | The carbon bearing the methoxy group is also shifted downfield. | |

| Aromatic C-H (C6) | ~110 - 115 | The carbon attached to the sole aromatic proton. | |

| Aromatic C-COOH (C1) | ~120 - 125 | The carbon to which the carboxylic acid is attached. | |

| -OCH₃ | ~56 - 62 | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of carboxylic acids.[6]

-

O-H Stretch (Phenol): A sharper band around 3300-3500 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.[6]

-

C=C Stretch (Aromatic): Medium intensity peaks in the ~1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether & Carboxylic Acid): Strong bands in the ~1200-1320 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): A prominent peak at m/z 236 (for ³⁵Cl₂) and 238 (for one ³⁵Cl and one ³⁷Cl) and 240 (for ³⁷Cl₂) would be expected. The characteristic isotopic pattern of two chlorine atoms (a ratio of approximately 9:6:1 for M⁺, M+2, M+4 peaks) is a definitive indicator of the presence of two chlorine atoms.

-

Key Fragments: Common fragmentation pathways would include the loss of a hydroxyl group ([M-OH]⁺), loss of a methoxy group ([M-OCH₃]⁺), and loss of a carboxyl group ([M-COOH]⁺).

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its functional groups, making it a versatile intermediate for further chemical synthesis.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification (reaction with alcohols in the presence of an acid catalyst), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and amide formation (reaction with amines).

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers (e.g., using Williamson ether synthesis) or acylated to form esters.

-

Aromatic Ring: The electron-rich ring, despite the presence of deactivating chlorine atoms, can potentially undergo further electrophilic substitution, although harsh conditions might be required.

Potential Reactivity Pathways Diagram

Caption: Key derivatization reactions of the title compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules.

-

Antimicrobial and Antifungal Agents: Halogenated phenols and benzoic acids are well-known for their antimicrobial properties. The presence of chlorine atoms can enhance lipophilicity, potentially improving cell membrane penetration.

-

Herbicide Development: Some chlorinated benzoic acid derivatives have been developed as herbicides. For instance, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide.[7] The structural similarity suggests potential for investigation in agrochemical research.

-

Enzyme Inhibition: Substituted benzoic acids are common scaffolds for designing enzyme inhibitors. For example, derivatives of hydroxybenzoic acids have been explored as inhibitors of enzymes like aldose reductase and proteasomes.[8] The specific substitution pattern of the title compound could offer unique binding interactions with various enzymatic targets.

-

Intermediate for Complex Synthesis: Its multiple functional groups make it a valuable building block for synthesizing more complex molecules, including potential active pharmaceutical ingredients (APIs).

Conclusion

This compound is a multifaceted chemical entity whose properties are defined by a unique combination of functional groups. Its synthesis from natural precursors like vanillic acid is feasible, and its structure can be unequivocally confirmed through a suite of standard spectroscopic techniques. The reactivity of its carboxylic acid and phenolic hydroxyl groups opens avenues for the creation of diverse chemical libraries. For professionals in drug discovery and materials science, this compound represents an intriguing scaffold, with its halogenated phenolic structure suggesting potential for biological activity and serving as a versatile intermediate for more complex molecular architectures.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Available from: [Link]

-

American Chemical Society. Syringic acid. Available from: [Link]

-

NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- Phase change data. In: NIST Chemistry WebBook. Available from: [Link]

- Google Patents. US4092352A - 2,3-Dichloro-4-hydroxy-benzoic acid and process for preparation thereof.

-

PubChem. Benzoic acid, 3,5-dichloro-4-methoxy-. Available from: [Link]

-

PubChem. 4-Methoxybenzoic Acid. Available from: [Link]

-

PubChem. 2-Methoxybenzoic acid. Available from: [Link]

- Google Patents. WO 2010/076810 A2.

-

Wikipedia. Vanillic acid. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary data for an article. Available from: [Link]

-

Biopurify Phytochemicals. CAS 530-57-4 | Syringic acid. Available from: [Link]

-

NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- Mass spectrum (electron ionization). In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2,3-Dihydroxy-4-methoxybenzoic acid. Available from: [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

-

PubChem. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. Available from: [Link]

-

MDPI. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Available from: [Link]

- Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.

-

ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Available from: [Link]

-

PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Available from: [Link]

-

NIST. 4-Methoxy-3,5-dihydroxybenzoic acid. In: NIST Chemistry WebBook. Available from: [Link]

-

Chemistry and Industry of Forest Products. Synthesis of 3,4,5-Trimethoxyaniline. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,5-Dichloro-4-hydroxybenzoic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 4. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- [webbook.nist.gov]

- 8. Syringic acid | 530-57-4 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid

Foreword: Navigating the Uncharted

In the landscape of chemical research and drug development, the structural elucidation of novel or sparsely documented compounds is a foundational challenge. 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid represents one such molecule where extensive, publicly available experimental spectroscopic data is not readily found. This guide, therefore, is constructed from a position of deep-seated expertise, leveraging predictive methodologies and drawing upon robust data from structurally analogous compounds. It is designed not as a mere repository of existing data, but as a proactive, instructional whitepaper for the research scientist. Herein, we will predict, analyze, and interpret the spectroscopic signature of this molecule, providing a comprehensive roadmap for its empirical verification and characterization. Every prediction is grounded in the fundamental principles of spectroscopy and supported by citations from established literature on similar chemical entities.

Molecular Structure and Its Spectroscopic Implications

The substitution pattern on the benzene ring is the primary determinant of the compound's spectroscopic characteristics. The presence of two chlorine atoms, a hydroxyl group, a methoxy group, and a carboxylic acid function creates a unique electronic environment that will be reflected in its NMR, IR, and Mass spectra.

Caption: Molecular structure of the target analyte.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effects of the chlorine and carboxylic acid groups.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for each type of proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Insights |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Singlet (broad) | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding. This range is typical for benzoic acids.[1] |

| Phenolic Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | The chemical shift is variable and depends on solvent, concentration, and temperature. The signal can exchange with D₂O. |

| Aromatic (-H) | ~7.5 | Singlet | A single aromatic proton remains at the C6 position. Its chemical shift is influenced by the para-hydroxyl and ortho-methoxy/carboxyl groups. |

| Methoxy (-OCH₃) | ~3.9 | Singlet | The methoxy group protons are shielded relative to aromatic protons. This value is consistent with methoxy groups on substituted benzene rings.[1][2] |

Causality Behind Predictions: The lone aromatic proton at C6 is flanked by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group, leading to a predicted chemical shift in the downfield region. The broadness of the -COOH and -OH signals is a classic diagnostic feature resulting from chemical exchange and intermolecular hydrogen bonding.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| Carboxylic Acid (C=O) | 165 - 170 | The carbonyl carbon of a benzoic acid is significantly deshielded. This range is consistent with published data for similar structures.[3] |

| C1 (-COOH) | ~125 | The ipso-carbon attached to the carboxyl group. |

| C2, C3 (-Cl) | 128 - 135 | Carbons bonded to chlorine atoms are deshielded due to the electronegativity of chlorine. |

| C4 (-OH) | ~150 | The carbon attached to the hydroxyl group is strongly deshielded due to the oxygen's electronegativity. |

| C5 (-OCH₃) | ~145 | The carbon bonded to the methoxy group is also significantly deshielded. |

| C6 (-H) | ~115 | The sole protonated aromatic carbon is expected to be the most shielded of the ring carbons. |

| Methoxy (-OCH₃) | ~56 | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |

Self-Validating System: The combination of a single aromatic proton signal in the ¹H NMR and six distinct aromatic signals in the ¹³C NMR would strongly validate the proposed substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to slow the exchange of acidic protons.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Predicted Frequency (cm⁻¹) | Vibration Type | Characteristics & Comparative Insights |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | A very broad and strong band, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3] |

| O-H (Phenol) | ~3400 | Stretching | A broad band, typically sharper than the carboxylic acid O-H. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching | A strong, sharp absorption, characteristic of an aromatic carboxylic acid.[3] |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Multiple sharp bands of variable intensity. |

| C-O (Ether & Acid) | 1200 - 1300 | Stretching | Strong absorptions corresponding to the aryl-O stretch of the ether and the C-O stretch of the acid. |

| C-Cl | 700 - 800 | Stretching | Absorptions in the fingerprint region, confirming the presence of chloro-substituents. |

Authoritative Grounding: The predicted frequencies are based on well-established correlation tables and are supported by spectral data of similarly substituted benzoic acids, which consistently show a strong carbonyl stretch around 1700 cm⁻¹ and a broad O-H stretch.[3][5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then scanned, and the background is automatically subtracted to generate the final spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Rationale |

| 252/254/256 | [M]⁺ (Molecular Ion) | The molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms. |

| 237/239/241 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 217/219/221 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 207/209 | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for benzoic acids.[1] |

| 179/181 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M-COOH]⁺ fragment. |

Trustworthiness of Predictions: The presence of two chlorine atoms provides a self-validating isotopic signature for the molecular ion and any chlorine-containing fragments. The relative abundances of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be a definitive indicator of the dichloro- substitution.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragment ions and a characteristic mass spectrum.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Integrated Analytical Workflow

A robust analytical workflow is essential for the conclusive identification of the target compound. The synergy between different spectroscopic techniques provides overlapping and confirmatory data points.

Caption: A logical workflow for comprehensive structural analysis.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a distinct and verifiable spectroscopic profile emerges. The key identifiers include a single aromatic proton signal, a characteristic C=O stretch in the IR, and a definitive isotopic pattern in the mass spectrum due to the two chlorine atoms. These predictions, grounded in fundamental principles and supported by data from analogous structures, offer a robust starting point for any researcher undertaking the synthesis, isolation, or characterization of this compound. The provided protocols represent standard, field-proven methodologies to obtain the empirical data required for ultimate structural confirmation.

References

- Angew. Chem. Int. Ed. 2018, 57, 10949 (Note: This is a representative citation style from the search results, specific data for the target compound is not in this source).

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. ([Link])

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. ([Link])

-

1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). NP-MRD. ([Link])

-

Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST WebBook. ([Link])

-

1H NMR Spectrum (PHY0014119). PhytoBank. ([Link])

-

13C NMR Spectrum (PHY0064709). PhytoBank. ([Link])

-

4-Methoxybenzoic Acid. PubChem. ([Link])

-

2-Methoxybenzoic acid. PubChem. ([Link])

-

Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST WebBook. ([Link])

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. ([Link])

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. ([Link])

-

Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. ([Link])

-

2,3,4-Trihydroxybenzoic Acid. PubChem. ([Link])

-

Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Phcogj.com. ([Link])

Sources

Spectroscopic and Spectrometric Characterization of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document serves as a predictive guide for researchers, outlining the theoretical underpinnings of its spectral characteristics based on established principles and data from analogous structures. While experimental data for this specific molecule is not publicly available, this guide offers a robust framework for its identification and characterization.

Introduction: The Structural Significance of a Polysubstituted Aromatic Acid

This compound is a highly functionalized aromatic molecule. The unique substitution pattern—two chlorine atoms, a hydroxyl group, a methoxy group, and a carboxylic acid on a benzene ring—suggests its potential for diverse chemical interactions, making it an attractive scaffold for the design of new therapeutic agents. Accurate spectral analysis is the cornerstone of confirming the identity and purity of such a synthesized compound. This guide will dissect the anticipated ¹H NMR, ¹³C NMR, and mass spectra of this molecule, providing a detailed rationale for the predicted data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic proton, the methoxy protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are predicted based on the electronic effects of the various substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Ar-H | 7.0 - 7.5 | Singlet (s) | 1H | The lone aromatic proton is deshielded by the adjacent carboxylic acid and influenced by the electron-donating methoxy and hydroxyl groups, and the electron-withdrawing chlorine atoms. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | The methoxy group protons are expected in this typical range, appearing as a sharp singlet. |

| -OH | 5.0 - 6.0 (exchangeable) | Broad Singlet (br s) | 1H | The phenolic proton's chemical shift is concentration and solvent dependent and will appear as a broad signal that can exchange with D₂O. |

| -COOH | 10.0 - 13.0 (exchangeable) | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and will also appear as a broad, exchangeable singlet at a significantly downfield chemical shift. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| C-4 (C-OH) | 145 - 155 | The carbon bearing the hydroxyl group is deshielded. |

| C-5 (C-OCH₃) | 140 - 150 | The carbon attached to the methoxy group is also significantly deshielded. |

| C-1 (C-COOH) | 125 - 135 | The ipso-carbon of the carboxylic acid. |

| C-2 & C-3 (C-Cl) | 120 - 130 | The carbons bonded to the electron-withdrawing chlorine atoms will be deshielded. |

| C-6 (C-H) | 110 - 120 | The carbon bonded to the sole aromatic proton. |

| -OCH₃ | 55 - 65 | The methoxy carbon is expected in this typical aliphatic region. |

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Molecular Ion and Isotopic Distribution

The molecular formula of the target compound is C₈H₆Cl₂O₄. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1) will lead to a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum. The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Ion | Comments |

| 236, 238, 240 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 219, 221, 223 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 205, 207, 209 | [M-OCH₃]⁺ | Loss of a methoxy radical. |

| 191, 193, 195 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

Key Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, initiated by the loss of functional groups.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A Hypothetical Synthesis and Analysis Workflow

To provide a practical context for the spectral data, a plausible synthetic route and the corresponding analytical procedures are outlined below. This hypothetical synthesis is based on established organic chemistry principles for the functionalization of aromatic rings.

Hypothetical Synthesis

A potential synthesis could involve the chlorination and subsequent carboxylation of a suitably substituted phenol precursor.

Caption: A plausible workflow for the synthesis and analysis of the target compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in both positive and negative ion modes using an electrospray ionization (ESI) source. For fragmentation analysis, an electron ionization (EI) source or collision-induced dissociation (CID) in a tandem mass spectrometer would be employed.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral and spectrometric features of this compound. By leveraging the known effects of its constituent functional groups and drawing comparisons with analogous molecules, we have constructed a detailed and scientifically grounded prediction of its NMR and mass spectra. This information is intended to be a valuable resource for researchers in the synthesis and characterization of this and related novel compounds, facilitating their identification and furthering their potential applications in drug discovery and development.

References

-

NIST Chemistry WebBook. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. [Link]

- U.S. Patent 4,092,352.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid, a substituted aromatic compound with potential applications in pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's solubility and stability is paramount for formulation development, analytical method validation, and ensuring product efficacy and safety. This document delineates the theoretical underpinnings of its expected behavior, provides detailed protocols for empirical determination, and discusses the implications of these properties in a research and development context.

Molecular Structure and Physicochemical Profile

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of a carboxylic acid group, a hydroxyl group, a methoxy group, and two chlorine atoms imparts a specific combination of polarity, hydrogen bonding capability, and electronic effects.

-

Carboxylic Acid Group (-COOH): This acidic functional group is the primary driver of pH-dependent aqueous solubility. At pH values above its acid dissociation constant (pKa), the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These groups can participate in hydrogen bonding, influencing solubility in protic solvents. The phenolic hydroxyl group also has acidic properties, although it is a weaker acid than the carboxylic acid.

-

Dichloro Substitution (-Cl): The two chlorine atoms are electron-withdrawing, which can influence the pKa of the carboxylic acid and phenolic hydroxyl groups. Their presence also increases the lipophilicity of the molecule, which will affect its solubility in organic solvents.

A qualitative summary of the expected solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | pH-dependent | Low solubility in acidic pH, increasing significantly in neutral to alkaline pH due to salt formation.[1] |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the hydroxyl and carboxylic acid groups.[2][3] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | High | Can act as hydrogen bond acceptors and have high polarity to dissolve the compound.[4][5] |

| Ethers and Esters (e.g., Diethyl ether, Ethyl acetate) | Moderate | Intermediate polarity allows for some dissolution.[2] |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | "Like dissolves like" principle; the molecule's polarity is too high for significant interaction with non-polar solvents.[3] |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical testing. The shake-flask method is a well-established technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH buffers, methanol, acetonitrile)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[6][7]

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.[7]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality in Experimental Design: The use of an excess of the solid ensures that a saturated solution is formed, representing the equilibrium solubility. Temperature control is critical as solubility is highly temperature-dependent. Filtration is a crucial step to prevent undissolved solid from artificially inflating the measured concentration.

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and elucidate the molecule's intrinsic stability.[8] These studies are fundamental in the development of stability-indicating analytical methods.[9]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The carboxylic acid and methoxy groups are generally stable to hydrolysis under mild conditions. However, under harsh acidic or basic conditions and elevated temperatures, the ether linkage of the methoxy group could potentially be cleaved, leading to the formation of a dihydroxy-substituted benzoic acid.[10]

-